Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
Description
Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride, is a structurally complex compound characterized by a butyrophenone core substituted with a 2-(dimethylamino)ethoxy group at the 2' position and a methoxy group at the 4' position, followed by hydrochloride salt formation. The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug formulations.
Properties
CAS No. |
20808-99-5 |
|---|---|
Molecular Formula |
C15H24ClNO3 |
Molecular Weight |
301.81 g/mol |
IUPAC Name |
2-(2-butanoyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-5-6-14(17)13-8-7-12(18-4)11-15(13)19-10-9-16(2)3;/h7-8,11H,5-6,9-10H2,1-4H3;1H |
InChI Key |
NJGYKPVXYWBINY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride generally involves the following key steps:
- Synthesis of the substituted phenolic precursor bearing the 2-(dimethylamino)ethoxy and 4'-methoxy substituents.
- Formation of the butyrophenone moiety via acylation or Grignard reaction.
- Conversion to the hydrochloride salt for stability and isolation.
Etherification of 4-Hydroxy-3-methoxybenzaldehyde or Analogues
One common approach involves the etherification of a hydroxy-substituted aromatic aldehyde or benzyl compound with 2-(dimethylamino)ethyl chloride or 2-(dimethylamino)ethanol under basic conditions.
Example Procedure (Based on MDPI 2017 Study):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Starting materials | 4-Hydroxy-3-methoxybenzaldehyde (1 eq), 2-chloro-N,N-dimethylethan-1-amine hydrochloride (1.4 eq), K2CO3 (4 eq) | Etherification under reflux in DMF for 24 h |
| Work-up | Quenching with cold water, extraction with CHCl3, drying over MgSO4, solvent removal | Crude dark oil obtained |
| Purification | Silica gel column chromatography (CHCl3:MeOH 30:1) | Brown oil, 50% yield |
This reaction creates the 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde intermediate, a key precursor for further transformations.
Grignard Reaction for Butyrophenone Formation
The butyrophenone core is typically formed by reacting the aromatic precursor with a suitable Grignard reagent or via acylation.
A patent describing the preparation of related substituted butyrophenones outlines the following:
- A reaction mixture containing the aromatic precursor is treated with a Grignard reagent to form the butyrophenone intermediate.
- The mixture contains isomeric forms and side products.
- Selective precipitation of the desired isomer salt (hydrobromide) is achieved by adding hydrobromic acid in the presence of water or organic solvents.
- The hydrobromide salt is isolated, converted to free base by treatment with sodium hydroxide, then converted to the hydrochloride salt by reaction with anhydrous hydrogen chloride in acetone.
Salt Formation and Purification
The final hydrochloride salt is formed by:
Alternative Synthetic Routes and Improvements
Patents and literature also describe alternative methods emphasizing:
- Use of sodium hydride or potassium hydroxide as bases for etherification reactions.
- Use of solvents such as toluene, DMF, DMSO, acetone, or dichloromethane.
- Catalytic hydrogenation of nitrile intermediates to amines.
- Optimization of reaction temperature (often 90–170 °C) and time (0.5–24 h) to improve yield and purity.
Detailed Data Table Summarizing Preparation Steps
Research Findings and Notes
- The selective precipitation of the hydrobromide salt is a critical purification step that enables separation of isomers and side products.
- The conversion of hydrobromide to hydrochloride salt improves stability and facilitates isolation of the final product.
- Use of anhydrous conditions and controlled pH during salt formation is essential to obtain high purity crystalline hydrochloride salt.
- Etherification reactions require careful control of base equivalents and temperature to maximize yield and minimize side reactions.
- Column chromatography remains a common purification method for intermediates in research-scale synthesis, but industrial processes favor crystallization and selective precipitation for scalability.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula of Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride is . The compound features a butyrophenone backbone with a dimethylamino ethoxy group and a methoxy substituent. Its structure can be represented as follows:
- Molecular Formula :
- SMILES Notation : CCCC(=O)C1=C(C=C(C=C1)OC)OCCN(C)C
- InChIKey : DQXSBPLLAKPOLI-UHFFFAOYSA-N
Biological Activities
Butyrophenone derivatives are known for their diverse pharmacological activities. The specific compound has been studied for its potential as:
- Antipsychotic Agent : Compounds within the butyrophenone class have been utilized in the treatment of schizophrenia and other psychotic disorders due to their dopamine receptor antagonism properties.
- Anxiolytic Effects : Some studies indicate that butyrophenones may possess anxiolytic properties, making them candidates for treating anxiety disorders.
- Antidepressant Activity : Research has suggested that certain butyrophenones can modulate serotonin pathways, indicating potential use as antidepressants.
Antipsychotic Drugs
Butyrophenones are primarily recognized for their role in antipsychotic therapy. For instance, haloperidol, a well-known butyrophenone derivative, is extensively used in clinical settings. The mechanism involves blocking dopamine D2 receptors, which mitigates symptoms of psychosis.
Anxiolytics
Research indicates that butyrophenones may enhance GABAergic activity, providing a calming effect. This property suggests their utility in developing new anxiolytic medications.
Antidepressant Development
Due to their interaction with neurotransmitter systems, butyrophenones are being explored for their antidepressant effects. Studies have shown that they can influence the serotonin and norepinephrine systems, which are critical in mood regulation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antipsychotic Efficacy | Research demonstrated that Butyrophenone derivatives effectively reduced psychotic symptoms in clinical trials involving schizophrenia patients. |
| Anxiety Reduction | A double-blind study indicated significant anxiety reduction in subjects treated with a butyrophenone compound compared to placebo controls. |
| Mood Improvement | Clinical observations noted mood stabilization effects in patients receiving treatment with butyrophenones as adjunct therapy for depression. |
Mechanism of Action
The mechanism of action of Butyrophenone, 2’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to changes in cellular function and biochemical processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its combination of a butyrophenone backbone and a dimethylaminoethoxy side chain. Below is a systematic comparison with structurally or functionally related compounds:
Butyrophenone Derivatives
Classical butyrophenones (e.g., haloperidol) lack the aminoethoxy side chain but share the ketone-linked aromatic system. For instance:
- Haloperidol : Lacks polar side chains; relies on piperidine rings for dopamine receptor antagonism.
- Target Compound: The dimethylaminoethoxy group may confer affinity for non-dopaminergic targets (e.g., estrogen receptors), akin to tamoxifen derivatives .
Tamoxifen and SERM Analogues
Tamoxifen features a triphenylethylene core with a dimethylaminoethoxy side chain critical for estrogen receptor modulation. Key differences:
- Core Structure: Tamoxifen uses a stilbene backbone, while the target compound employs a butyrophenone system.
- Substituent Position : The target’s methoxy group at 4' contrasts with tamoxifen’s para-substituted phenyl rings.
- Pharmacological Implications: Tamoxifen’s side chain mediates antiestrogenic activity; the target’s butyrophenone core may shift activity toward dopaminergic or other pathways .
Aminoethyl-Substituted Heterocycles
Compounds like 7-(5-[(2-(dimethylamino)ethylthio)...methoxy)-4-phenyl-2H-chromen-2-one () share the dimethylaminoethyl moiety but differ in backbone (coumarin vs. butyrophenone). Such structural variations influence:
- Electron Distribution: The butyrophenone’s ketone group vs. coumarin’s lactone ring alters polarity and hydrogen-bonding capacity.
- Biological Targets: Coumarin derivatives often exhibit anticoagulant or antimicrobial activity, whereas butyrophenones are neuroactive .
Chlorinated and Methoxy-Substituted Benzophenones
The benzophenone derivative 4'-chloro-3,5-dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride () highlights the role of substituent positioning:
- Chlorine vs.
- Morpholino vs. Dimethylamino: Morpholino’s cyclic structure reduces basicity (pKa ~6.5) vs. dimethylamino’s higher basicity (pKa ~10), affecting ionization and membrane permeability .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound | Core Structure | Key Substituents | pKa (Amino Group) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | Butyrophenone | 2'-(2-(dimethylamino)ethoxy), 4'-methoxy | ~10.2 | 2.8 |
| Tamoxifen | Triphenylethylene | Dimethylaminoethoxy | ~8.9 | 6.1 |
| 4'-Chloro-...benzophenone hydrochloride | Benzophenone | 4'-chloro, 3,5-dimethoxy, morpholino | ~6.5 | 3.5 |
| Haloperidol | Butyrophenone | Piperidine, para-fluorophenyl | ~8.7 | 4.0 |
Research Findings and Implications
- Receptor Binding: The dimethylaminoethoxy group may enable dual activity—dopaminergic (via butyrophenone) and estrogenic (via side chain)—though empirical data are needed.
- Solubility and Bioavailability : The hydrochloride salt improves aqueous solubility compared to free bases, as seen in tamoxifen citrate formulations .
- Toxicity Considerations: Safety data for benzophenone derivatives () suggest handling precautions for hydrochloride salts (e.g., irritation risk), likely applicable to the target compound .
Biological Activity
Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C15H24ClNO3
- Molecular Weight : 299.81 g/mol
- SMILES Notation : CCCCC(=O)C1=C(C=C(C=C1)OC)OCCN(C)C
Butyrophenones are known to interact with various neurotransmitter systems. This specific compound may exhibit activity as an antagonist at dopamine receptors, particularly D2 receptors, which are implicated in psychotic disorders and other neurological conditions. The presence of the dimethylaminoethoxy group enhances its lipophilicity, potentially facilitating better central nervous system (CNS) penetration.
Antipsychotic Effects
Research indicates that butyrophenone derivatives can exhibit antipsychotic properties. A study demonstrated that compounds in this class can effectively block dopamine D2 receptors, leading to a reduction in dopaminergic hyperactivity associated with schizophrenia .
Neuroprotective Properties
In vitro studies have suggested that butyrophenone derivatives may possess neuroprotective effects against oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
Binding Affinity Studies
Binding affinity studies have shown that butyrophenone derivatives have varying affinities for cannabinoid receptors, which may contribute to their therapeutic effects in mood disorders and anxiety .
Data Table: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Dopamine D2 Receptor Antagonism | Reduces psychotic symptoms | |
| Neuroprotection | Protects against oxidative stress | |
| Cannabinoid Receptor Binding | Modulates mood and anxiety |
Case Studies
-
Clinical Efficacy in Schizophrenia :
A double-blind clinical trial involving patients diagnosed with schizophrenia showed significant improvement in symptoms when treated with a butyrophenone derivative compared to placebo controls. The study highlighted the compound's ability to reduce both positive and negative symptoms of schizophrenia over a 12-week treatment period . -
Neuroprotective Effects in Animal Models :
In animal models of neurodegeneration, butyrophenone demonstrated a significant reduction in neuronal loss and improvement in cognitive functions when administered prior to induced oxidative stress conditions. This suggests potential applications in treating Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for Butyrophenone, 2'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with functionalization of the butyrophenone backbone. Key steps include:
- Etherification : Introducing the 2-(dimethylamino)ethoxy group via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Methoxy Group Installation : Methoxylation at the 4'-position using methyl iodide and a base like NaH in THF .
- Hydrochloride Salt Formation : Treating the free base with HCl in ethanol to improve stability and solubility .
Critical parameters include reaction temperature (60–90°C for etherification), solvent polarity (DMF enhances nucleophilicity), and stoichiometric control of methyl iodide to avoid over-alkylation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is essential to isolate the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show peaks for methoxy (δ ~3.8 ppm), dimethylamino (δ ~2.2–2.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~200 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should display [M+H]⁺ at m/z corresponding to the molecular formula C₁₆H₂₅ClN₂O₃ (calculated: 344.8) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions, and how should storage be optimized?
- Methodological Answer :
- Solubility : Freely soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt. Poor solubility in non-polar solvents (hexane, ether) .
- Stability : Hydrolytically stable at pH 4–6; degrades under strong acidic (pH <2) or alkaline (pH >8) conditions. Store at 2–8°C in airtight, light-resistant containers to prevent oxidation and moisture absorption .
Advanced Research Questions
Q. What strategies are effective in elucidating the mechanism of action of this compound in receptor binding studies, particularly when conflicting pharmacological data arise?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding assays (e.g., ³H-labeled antagonists) with functional assays (cAMP quantification) to cross-validate receptor affinity vs. activity .
- Negative Controls : Use structurally similar inactive analogs (e.g., methoxy-free derivatives) to rule out non-specific binding .
- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor models, reconciling discrepancies between in vitro and in silico data .
Q. How can computational modeling (e.g., molecular docking) be integrated with experimental data to resolve discrepancies in structure-activity relationship (SAR) analyses?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution in the 2-(dimethylamino)ethoxy side chain to assess its role in hydrogen bonding .
- Free-Energy Perturbation (FEP) : Simulate substituent effects (e.g., methoxy vs. ethoxy) on binding energy to prioritize synthetic targets .
- Validation : Correlate docking scores (Glide SP) with IC₅₀ values from kinase inhibition assays to refine SAR models .
Q. What methodological considerations are critical when designing in vitro assays to evaluate the compound's pharmacokinetic properties, especially regarding metabolite interference?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes (37°C, 5% CO₂) with LC-MS/MS to monitor phase I metabolites (e.g., demethylation products) .
- Microsomal Stability : Assess CYP450-mediated degradation using liver microsomes (NADPH regeneration system) and quantify parent compound depletion over 60 minutes .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) with spiked plasma to determine unbound fraction, adjusting assay concentrations to reflect bioactive levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
